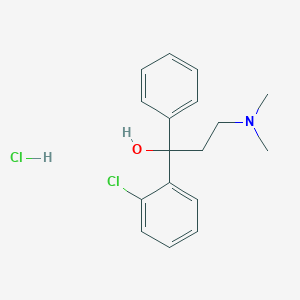

Chlorphédianol chlorhydrate

Vue d'ensemble

Description

Il possède des propriétés anesthésiques locales, antispasmodiques et antihistaminiques, et peut présenter des effets anticholinergiques à fortes doses . Ce composé est couramment trouvé dans les médicaments en vente libre pour le soulagement de la toux.

Applications De Recherche Scientifique

Chlophedianol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of cough suppressants and their mechanisms.

Biology: Research on its effects on the central nervous system and its interactions with various receptors.

Medicine: Investigations into its efficacy and safety as a cough suppressant, as well as its potential antispasmodic and antihistamine properties.

Industry: Utilized in the formulation of over-the-counter cough medications and other pharmaceutical products

Mécanisme D'action

Target of Action

Chlophedianol hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the transmission of signals in the body, particularly in the immune response to allergens and in the regulation of physiological functions in the gut and the central nervous system .

Mode of Action

Chlophedianol hydrochloride is a centrally-acting cough suppressant . It suppresses the cough reflex by exerting a direct effect on the cough center in the medulla of the brain . Additionally, it has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .

Biochemical Pathways

Its antitussive action is believed to be due to its direct effect on the cough center in the brain, which suppresses the cough reflex .

Pharmacokinetics

It is known that the compound undergoes hepatic metabolism .

Result of Action

The primary result of Chlophedianol hydrochloride’s action is the symptomatic relief of acute cough caused by minor throat and bronchial irritation . By suppressing the cough reflex, it helps to alleviate the discomfort associated with persistent coughing.

Analyse Biochimique

Biochemical Properties

Chlophedianol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a histamine H1 receptor antagonist, which helps in reducing allergic reactions . The compound also interacts with the cough center in the medulla of the brain, suppressing the cough reflex . Additionally, Chlophedianol hydrochloride exhibits local anesthetic properties by blocking sodium channels, which inhibits nerve signal transmission .

Cellular Effects

Chlophedianol hydrochloride influences various cellular processes and cell types. It affects cell signaling pathways by acting on the histamine H1 receptors, leading to reduced allergic responses . The compound also impacts gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, Chlophedianol hydrochloride affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Chlophedianol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to histamine H1 receptors, blocking the action of histamine and reducing allergic reactions . It also inhibits sodium channels, leading to local anesthetic effects . Additionally, Chlophedianol hydrochloride modulates the activity of transcription factors, resulting in changes in gene expression related to inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlophedianol hydrochloride change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that Chlophedianol hydrochloride can have sustained effects on cellular function, including prolonged suppression of the cough reflex and reduced inflammatory responses .

Dosage Effects in Animal Models

The effects of Chlophedianol hydrochloride vary with different dosages in animal models. At low doses, the compound effectively suppresses the cough reflex without significant adverse effects . At higher doses, Chlophedianol hydrochloride may exhibit anticholinergic effects, such as dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system depression and respiratory distress, have been observed at very high doses .

Metabolic Pathways

Chlophedianol hydrochloride is metabolized primarily in the liver through hepatic enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways result in the formation of various metabolites, which are then excreted through the kidneys . Chlophedianol hydrochloride may also affect metabolic flux by altering the activity of enzymes involved in energy production and utilization .

Transport and Distribution

Chlophedianol hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to different tissues, including the brain, where it exerts its central effects . Chlophedianol hydrochloride interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Chlophedianol hydrochloride is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and cell membranes, where it exerts its local anesthetic and antihistamine effects . Chlophedianol hydrochloride may also be directed to specific compartments or organelles through targeting signals and post-translational modifications .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La préparation du chlorhydrate de chlophédianol implique plusieurs étapes clés :

Réaction de Mannich : En présence d'un catalyseur acide, l'o-chloroacétophénone, le paraformaldéhyde et le chlorhydrate de diméthylamine subissent une réaction de Mannich dans un solvant organique pour produire le chlorhydrate de 1-o-chlorophényl-3-diméthylamino-1-acétone.

Réaction de Neutralisation : Le chlorhydrate de 1-o-chlorophényl-3-diméthylamino-1-acétone résultant est neutralisé par une base pour former le 1-o-chlorophényl-3-diméthylamino-1-acétone.

Réaction d'Addition : Ce composé intermédiaire réagit avec le phényllithium dans un solvant organique pour produire le chlophédianol.

Formation du Chlorhydrate : Finalement, le chlophédianol réagit avec l'acide chlorhydrique pour former le chlorhydrate de chlophédianol.

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de chlophédianol suit la même voie de synthèse, mais est optimisée pour la fabrication à grande échelle. Le procédé est conçu pour être simple, pratique et facile à contrôler, garantissant une haute performance de sécurité et une efficacité .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de chlophédianol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Il peut subir des réactions de substitution, en particulier impliquant l'atome de chlore dans sa structure.

Réactifs et Conditions Communs :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les agents halogénants et les nucléophiles sont souvent utilisés dans les réactions de substitution.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déchlorés .

4. Applications de la Recherche Scientifique

Le chlorhydrate de chlophédianol a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études sur les antitussifs et leurs mécanismes.

Biologie : Recherche sur ses effets sur le système nerveux central et ses interactions avec divers récepteurs.

Médecine : Recherches sur son efficacité et sa sécurité en tant qu'antitussif, ainsi que sur ses propriétés antispasmodiques et antihistaminiques potentielles.

Industrie : Utilisé dans la formulation de médicaments contre la toux en vente libre et d'autres produits pharmaceutiques

5. Mécanisme d'Action

Le chlorhydrate de chlophédianol supprime le réflexe de la toux en affectant directement le centre de la toux dans le bulbe rachidien. Il possède également des propriétés anesthésiques locales, qui aident à engourdir la gorge et à réduire l'irritation. De plus, ses propriétés antihistaminiques contribuent à son efficacité pour soulager les symptômes de la toux .

Composés Similaires :

Dextrométhorphane : Un autre antitussif à action centrale, mais il se lie plus fortement au récepteur sigma-1 par rapport au chlophédianol.

Codéine : Un antitussif opioïde avec un mécanisme d'action différent, impliquant les récepteurs opioïdes.

Diphénhydramine : Un antihistaminique avec des propriétés antitussives, mais il a une structure chimique différente et des effets sédatifs supplémentaires.

Unicité : Le chlorhydrate de chlophédianol est unique en raison de sa combinaison de propriétés anesthésiques locales, antispasmodiques et antihistaminiques, qui ne sont pas couramment trouvées ensemble dans d'autres antitussifs. Sa liaison relativement faible au récepteur sigma-1 le distingue également des autres antitussifs à action centrale comme le dextrométhorphane .

Comparaison Avec Des Composés Similaires

Dextromethorphan: Another centrally acting cough suppressant, but it binds more strongly to the sigma-1 receptor compared to chlophedianol.

Codeine: An opioid cough suppressant with a different mechanism of action, involving opioid receptors.

Diphenhydramine: An antihistamine with cough suppressant properties, but it has a different chemical structure and additional sedative effects.

Uniqueness: Chlophedianol hydrochloride is unique due to its combination of local anesthetic, antispasmodic, and antihistamine properties, which are not commonly found together in other cough suppressants. Its relatively poor binding to the sigma-1 receptor also distinguishes it from other centrally acting cough suppressants like dextromethorphan .

Propriétés

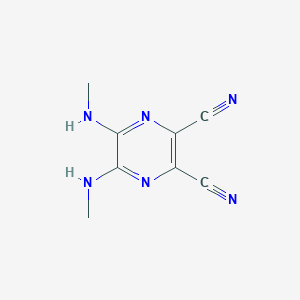

IUPAC Name |

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGSFNHCFFAJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

791-35-5 (Parent) | |

| Record name | Chlophedianol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30965375 | |

| Record name | Chlophedianol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-13-7 | |

| Record name | Chlophedianol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlophedianol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlophedianol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOPHEDIANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQ58998Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

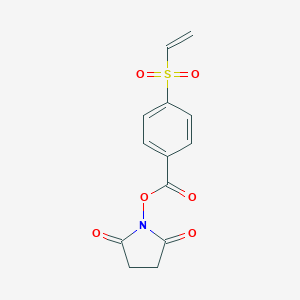

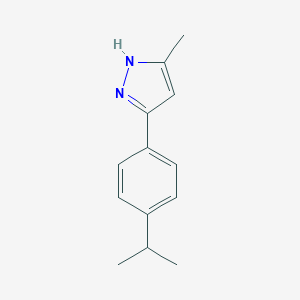

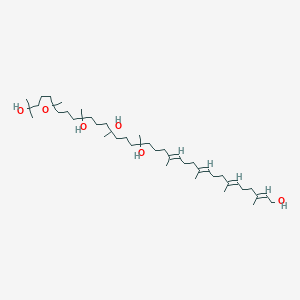

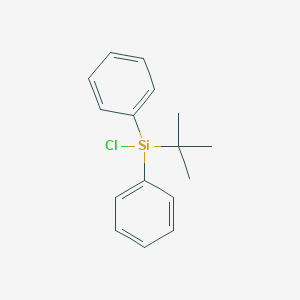

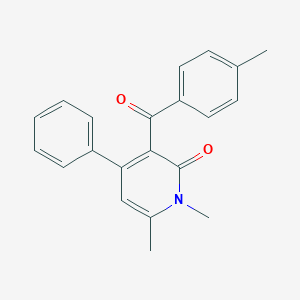

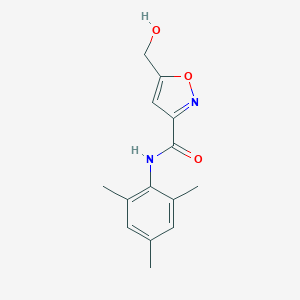

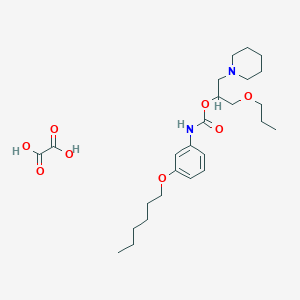

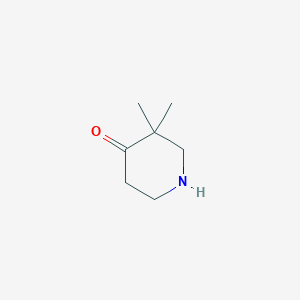

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)